molecular formula C9H7FO B2359847 4-Ethynyl-1-fluoro-2-methoxybenzene CAS No. 1600425-77-1

4-Ethynyl-1-fluoro-2-methoxybenzene

Cat. No.: B2359847
CAS No.: 1600425-77-1
M. Wt: 150.152
InChI Key: JAILRMQALLZIEY-UHFFFAOYSA-N
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Description

“4-Ethynyl-1-fluoro-2-methoxybenzene” is a chemical compound with the molecular weight of 150.15 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis and Reaction Studies

  • Sonogashira Cross-Coupling Reactions : The first application of a Sonogashira cross-coupling reaction in 18F chemistry was developed using 4-[18F]fluoroiodobenzene, a compound related to 4-Ethynyl-1-fluoro-2-methoxybenzene (Wüst & Kniess, 2003).
  • Catalysis of Acetalization and Esterification : Terminal alkynes, including those similar to this compound, have been studied as catalysts for acetalization and esterification reactions (Sekerová et al., 2019).

Molecular Structure and Properties

  • Torsional Potentials : Research on torsional potential of methoxy groups in compounds like this compound revealed a significant decrease in rotational barriers in certain derivatives, impacting molecular interactions (Klocker, Karpfen, & Wolschann, 2003).
  • Conformational Analysis : Studies on fluorinated anisoles, related to this compound, provide insights into the conformation and behavior of such molecules in different environments (Barnes et al., 1989).

Photophysics and Electrochemical Studies

  • Photoelectron Diffraction Imaging : The structure of 1-ethynyl-4-fluorobenzene, a compound related to this compound, was studied using photoelectron diffraction, offering a potential method for imaging molecular structure with high spatial and temporal resolution (Boll et al., 2013).
  • Electrochemical Reduction Studies : The electrochemical reduction of compounds like methoxychlor, which is structurally related to this compound, was explored in specific solvents, providing insights into the reduction mechanisms of such compounds (McGuire & Peters, 2016).

Polymers and Material Science

  • Polymerization Reactions : The homo- and copolymerization of aromatic diynes, including compounds similar to this compound, were investigated, showcasing their potential in creating new polymeric materials (Pasquini, Fratoddi, & Bassetti, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAILRMQALLZIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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